molecular formula C20H30ClN5 B5457740 2-(4-Ethylpiperazin-1-yl)-4-(3-methylpiperidin-1-yl)quinazoline;hydrochloride

2-(4-Ethylpiperazin-1-yl)-4-(3-methylpiperidin-1-yl)quinazoline;hydrochloride

Cat. No.: B5457740
M. Wt: 375.9 g/mol
InChI Key: CSSFDYXCWIJHRR-UHFFFAOYSA-N
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Description

2-(4-Ethylpiperazin-1-yl)-4-(3-methylpiperidin-1-yl)quinazoline;hydrochloride is a synthetic organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethylpiperazin-1-yl)-4-(3-methylpiperidin-1-yl)quinazoline;hydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the quinazoline core, followed by the introduction of piperazine and piperidine moieties. Common reagents used in these reactions include various alkylating agents, reducing agents, and catalysts. The reaction conditions often involve controlled temperatures, specific solvents, and purification steps such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethylpiperazin-1-yl)-4-(3-methylpiperidin-1-yl)quinazoline;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce various reduced derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-Ethylpiperazin-1-yl)-4-(3-methylpiperidin-1-yl)quinazoline;hydrochloride involves its interaction with specific molecular targets, such as enzymes, receptors, or DNA. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For example, it may inhibit enzyme activity, block receptor binding, or interfere with DNA replication.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylpiperazin-1-yl)-4-(3-methylpiperidin-1-yl)quinazoline
  • 2-(4-Ethylpiperazin-1-yl)-4-(3-ethylpiperidin-1-yl)quinazoline
  • 2-(4-Ethylpiperazin-1-yl)-4-(3-methylpiperidin-1-yl)quinoline

Uniqueness

2-(4-Ethylpiperazin-1-yl)-4-(3-methylpiperidin-1-yl)quinazoline;hydrochloride is unique due to its specific substitution pattern on the quinazoline core, which may confer distinct biological activities and chemical properties compared to similar compounds. Its unique structure allows for specific interactions with molecular targets, potentially leading to novel therapeutic applications.

Properties

IUPAC Name

2-(4-ethylpiperazin-1-yl)-4-(3-methylpiperidin-1-yl)quinazoline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N5.ClH/c1-3-23-11-13-24(14-12-23)20-21-18-9-5-4-8-17(18)19(22-20)25-10-6-7-16(2)15-25;/h4-5,8-9,16H,3,6-7,10-15H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSSFDYXCWIJHRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC3=CC=CC=C3C(=N2)N4CCCC(C4)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30ClN5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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